Methyl-3,5-O-isopropylidene-alpha-D-xylofuranoside
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Overview
Description
Methyl-3,5-O-isopropylidene-alpha-D-xylofuranoside is a chemical compound with the molecular formula C9H16O5 and a molecular weight of 204.22 g/mol . It is a derivative of xylofuranose, a five-membered ring sugar, and is often used in organic synthesis due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl-3,5-O-isopropylidene-alpha-D-xylofuranoside typically involves the protection of the hydroxyl groups in xylofuranose. One common method is the reaction of xylofuranose with acetone in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to form the isopropylidene derivative . The reaction is usually carried out at room temperature and can be completed within a few hours.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl-3,5-O-isopropylidene-alpha-D-xylofuranoside undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions where the isopropylidene group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .
Scientific Research Applications
Methyl-3,5-O-isopropylidene-alpha-D-xylofuranoside has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceutical intermediates.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl-3,5-O-isopropylidene-alpha-D-xylofuranoside involves its ability to act as a protecting group for hydroxyl functionalities in sugars. By forming a stable isopropylidene acetal, it prevents unwanted side reactions during chemical transformations. This protection is crucial in multi-step organic syntheses where selective reactions are required .
Comparison with Similar Compounds
Similar Compounds
Methyl-2,3-O-isopropylidene-beta-D-ribofuranoside: Similar in structure but derived from ribose.
Alpha-D-xylofuranoside, methyl 5-O-methyl-: Another derivative of xylofuranose with different protective groups.
Uniqueness
Methyl-3,5-O-isopropylidene-alpha-D-xylofuranoside is unique due to its specific isopropylidene protection at the 3,5-positions, which provides stability and selectivity in chemical reactions. This makes it particularly useful in synthetic organic chemistry .
Properties
Molecular Formula |
C9H16O5 |
---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
(4aR,6S,7R,7aR)-6-methoxy-2,2-dimethyl-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3]dioxin-7-ol |
InChI |
InChI=1S/C9H16O5/c1-9(2)12-4-5-7(14-9)6(10)8(11-3)13-5/h5-8,10H,4H2,1-3H3/t5-,6-,7+,8+/m1/s1 |
InChI Key |
DJPWFPRHHGISOM-NGJRWZKOSA-N |
Isomeric SMILES |
CC1(OC[C@@H]2[C@H](O1)[C@H]([C@H](O2)OC)O)C |
Canonical SMILES |
CC1(OCC2C(O1)C(C(O2)OC)O)C |
Origin of Product |
United States |
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